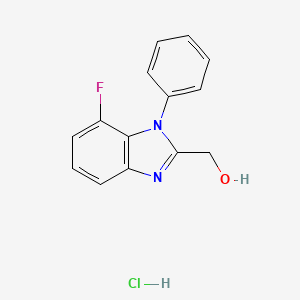
(7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride, also known as FBMH, is a chemical compound that has been of interest to many researchers due to its potential applications in the field of drug discovery. FBMH is a benzimidazole derivative that has been synthesized and studied for its ability to inhibit certain enzymes, making it a potential candidate for drug development. In
Scientific Research Applications
Chromatography and Detection of Amino Acids : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, related to the compound , is used as a pre-column fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This application is important for the sensitive detection of amino acids including proline and hydroxyproline (Watanabe & Imai, 1981).
Anti-Lipase Activity : A study on new series of fluorine-containing benzimidazoles synthesized by the reaction of o-phenylenediamines with iminoester hydrochlorides under microwave irradiation revealed that some compounds can serve as anti-lipase agents. This application could be relevant for the subject compound (Menteşe et al., 2014).
N-Methylation of Amines and Transfer Hydrogenation : Methanol, which is a component of the compound , finds applications in chemical synthesis and energy technologies. For instance, it is used as both a C1 synthon and H2 source for selective N-methylation of amines, showcasing its versatility in organic synthesis (Sarki et al., 2021).
Synthesis of Antipathogens and Plant Nutrients : New classes of benzooxazaphosphininyl methanol derivatives, which may share structural similarities with the compound , have been discovered for use as antipathogens and plant nutrients. These compounds exhibit a lethal effect on certain plant pathogens (Kiran et al., 2007).
Antibacterial and Antifungal Activities : Fluorine-containing benzimidazoles, similar to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. These studies show potential medical applications for such compounds (Gadakh et al., 2010).
properties
IUPAC Name |
(7-fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O.ClH/c15-11-7-4-8-12-14(11)17(13(9-18)16-12)10-5-2-1-3-6-10;/h1-8,18H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJVAFYCQYBIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C2C(=CC=C3)F)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

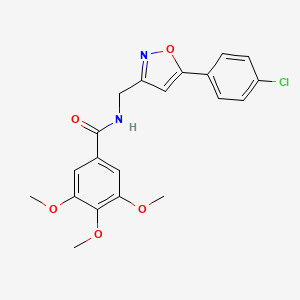
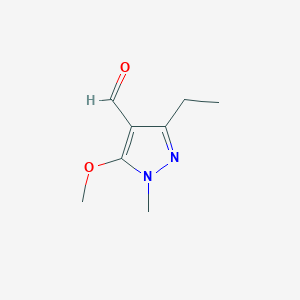
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)
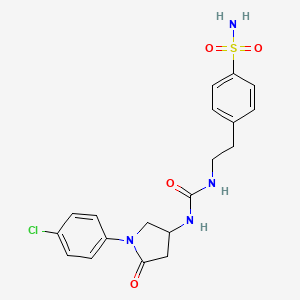

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride](/img/structure/B2356977.png)
![3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2356979.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)
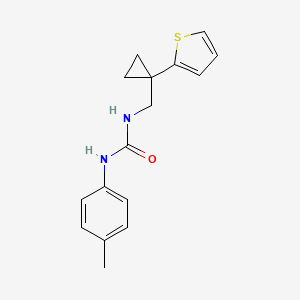
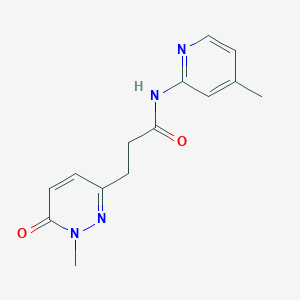


![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)
![4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2356989.png)